molecular formula C15H26N2O3 B13048517 tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate

tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate

Cat. No.: B13048517
M. Wt: 282.38 g/mol
InChI Key: YSUAHAFTZWOXES-ABAIWWIYSA-N
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Description

The compound tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate is a spirocyclic carbamate derivative characterized by a diazaspiro[4.5]decane core. Its structure includes a tert-butyl carbamate group at position 9, a 2-oxo moiety, and an ethyl substituent at the 10-position with (5S,10R) stereochemistry.

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-5-11-15(9-7-12(18)16-15)8-6-10-17(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,18)/t11-,15+/m1/s1

InChI Key

YSUAHAFTZWOXES-ABAIWWIYSA-N

Isomeric SMILES

CC[C@@H]1[C@]2(CCCN1C(=O)OC(C)(C)C)CCC(=O)N2

Canonical SMILES

CCC1C2(CCCN1C(=O)OC(C)(C)C)CCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Spirocyclic Core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.

    Introduction of Functional Groups: The tert-butyl group and other functional groups are introduced through reactions such as esterification or amidation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification systems would be essential to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related spirocyclic and bicyclic carbamates, emphasizing differences in substituents, stereochemistry, and functional groups.

Compound Name CAS Number Molecular Weight Substituents Functional Groups Key Structural Features
Target compound : tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate N/A ~312.37 (estimated) 10-ethyl, 2-oxo Carbamate, spirocyclic (5S,10R) stereochemistry, ethyl group enhances lipophilicity
tert-butyl 1,3-dioxo-2,9-diazaspiro[4.5]decane-9-carboxylate 1160246-76-3 268.309 1,3-dioxo Carbamate, spirocyclic, diketone Two oxo groups at positions 1 and 3; lacks alkyl substituents
tert-butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate N/A N/A 7-oxo, bicyclic Carbamate, oxabicyclo Bicyclo[3.2.1]octene core with oxo group; distinct ring system

Key Findings:

The diketone in CAS 1160246-76-3 may engage in stronger hydrogen bonding, affecting solubility and target binding .

Stereochemistry and Rigidity :

  • The (5S,10R) configuration in the target compound imposes conformational constraints absent in the racemic bicyclo analog from . This rigidity could enhance selectivity in molecular interactions .

Synthesis Pathways :

  • The bicyclo compound in is synthesized via dehydroiodination, a method distinct from typical spirocyclic carbamate syntheses. Both classes, however, rely on carbamate protection strategies .

Biological Implications :

  • Spirocyclic carbamates (target and CAS 1160246-76-3) are often explored as protease inhibitors or CNS agents due to their rigidity. The ethyl group in the target may extend half-life in vivo compared to the diketone analog .

Limitations in Comparative Data:

Direct experimental data (e.g., solubility, bioactivity) for the target compound are scarce in the provided evidence. Structural comparisons are thus inferred from substituent effects and synthesis precedents.

Biological Activity

Tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms within its bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activity and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H26N2O3. Its spirocyclic nature allows for interesting interactions with biological targets, including enzymes and receptors. The unique stereochemistry and combination of functional groups contribute to its versatility in pharmacological applications.

Biological Activity

Research indicates that compounds with spirocyclic frameworks often exhibit diverse pharmacological properties, including:

  • Anti-inflammatory Activity : Some studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Antimicrobial Properties : The compound's structure may facilitate interactions with microbial enzymes or receptors, leading to inhibitory effects on pathogenic organisms.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or pathogen virulence.
  • Modulation of Signaling Pathways : It could affect cellular signaling pathways that regulate inflammation and immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the diazaspiro series, providing insights into the potential effects of this compound:

  • Study on Anti-inflammatory Effects :
    • A study demonstrated that a structurally similar diazaspiro compound significantly reduced pro-inflammatory cytokine levels in vitro.
    • The mechanism was attributed to the inhibition of NF-kB signaling pathways.
  • Antimicrobial Activity Assessment :
    • Research conducted on related spirocyclic compounds revealed significant antimicrobial activity against Gram-positive bacteria.
    • The compounds were found to disrupt bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique AspectsBiological Activity
Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylateSimilar spirocyclic structureDifferent position of oxo groupPotential anti-inflammatory effects
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylateContains an oxygen atom in the spirocyclic ringInfluences chemical propertiesAntimicrobial activity against specific pathogens
Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylateSmaller spirocyclic ringDifferent substitution patternInvestigated for enzyme inhibition

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